6-bromo-7-methyl-1H-indole-2,3-dione
Overview
Description
6-Bromo-7-methyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique bromine and methyl substitutions, offers potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
6-Bromo-7-methyl-1H-indole-2,3-dione, also known as 6-bromo-7-methylisatin, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 6-bromo-7-methylisatin, may interact with their targets to induce a variety of cellular changes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets of 6-bromo-7-methylisatin.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that 6-bromo-7-methylisatin may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes leads to the inhibition of cell growth and induction of apoptosis. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis, thereby preventing early-stage tumor formation . Additionally, this compound affects cell signaling pathways by interacting with key proteins, leading to altered gene expression and metabolic changes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound inhibits the activity of enzymes involved in cancer cell proliferation, resulting in the induction of apoptosis . Additionally, the compound’s interaction with cell signaling proteins leads to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation over time can lead to reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on normal cellular functions and overall health . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways play a crucial role in determining the compound’s efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization plays a crucial role in determining the compound’s biological activity and its interactions with other biomolecules .
Preparation Methods
The synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione typically involves the bromination of 7-methyl-1H-indole-2,3-dione. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 6-position. Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromo-7-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
6-Bromo-7-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
6-Bromo-7-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
6-Bromo-1H-indole-2,3-dione: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
7-Methyl-1H-indole-2,3-dione: Lacks the bromine atom at the 6-position, which may influence its binding affinity and selectivity.
5-Bromo-6-chloro-7-methyl-1H-indole-2,3-dione: Contains additional chlorine substitution, which can further modify its properties
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDSCDZYHHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459481 | |
Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129833-54-1 | |
Record name | 6-Bromo-7-methyl-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129833-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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